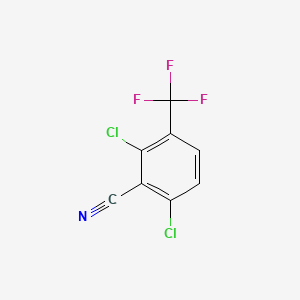

2,6-Dichloro-3-(trifluoromethyl)benzonitrile

Description

Properties

IUPAC Name |

2,6-dichloro-3-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2Cl2F3N/c9-6-2-1-5(8(11,12)13)7(10)4(6)3-14/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDDJFCKGLFFRDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)Cl)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2Cl2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination and Cyanation Starting from 2,6-Dichlorotoluene Derivatives

One industrially relevant approach involves ammoxidation of 2,6-dichlorotoluene to produce 2,6-dichlorobenzonitrile, which can be further functionalized to introduce the trifluoromethyl group. The ammoxidation process uses ammonia, air, and a catalyst containing metallic oxides on a carrier, conducted at elevated temperatures without nitrogen dilution to enhance yield and purity. The process also includes purification steps to remove heavy metal contaminants derived from catalyst corrosion and ammonium chloride by-products.

Chlorination of 2,6-Dichloro-3-(trifluoromethyl)acetophenone

A method reported involves chlorination of 2,6-dichloro-3-(trifluoromethyl)acetophenone using chlorine gas under controlled temperature and light catalysis conditions. The chlorination converts the methyl group to a benzyl dichloride intermediate, which then undergoes hydrolysis and cyanation in the presence of zinc chloride and oxammonium hydrochloride in acidic solvents (formic acid and/or acetic acid). This two-step process yields crude 2,6-dichloro-3-(trifluoromethyl)benzonitrile, which is purified by recrystallization and activated carbon decolorizing to achieve high purity (99.8–99.95%) and low moisture content (<0.1%).

| Step | Conditions/Details |

|---|---|

| Chlorination | 50–250°C, phosphorus pentachloride catalyst, light (50,000–500,000 lm, 1000–6000 K), chlorine gas flow varied (25–80 kg/h) |

| Hydrolysis & Cyanation | Acid solvent (formic/acetic acid mix), zinc chloride, oxammonium hydrochloride, reflux temperature, controlled addition |

| Purification | Recrystallization, activated carbon decolorizing, drying |

Cyanation via Metal Cyanide and Aprotic Amides

Another synthetic route involves the reaction of 1,2-dichloro-3-nitrobenzene with metal cyanides (such as sodium cyanide) and metal chlorides (copper chloride or copper cyanide) in aprotic amide solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). This reaction, conducted at 100–200°C for 5–10 hours, yields 2-chloro-6-nitrobenzonitrile, which can be further subjected to de-nitrochlorination with chlorine gas to produce this compound.

| Reagents | Conditions | Outcome |

|---|---|---|

| 1,2-dichloro-3-nitrobenzene | Sodium cyanide + copper chloride | 2-chloro-6-nitrobenzonitrile |

| Aprotic amide solvents | 100–200°C, 5–10 hours | Efficient cyanation |

| Chlorine gas | De-nitrochlorination step | This compound |

Ammoxidation Process for Industrial Scale

The ammoxidation process is a catalytic reaction where 2,6-dichlorotoluene reacts with ammonia and oxygen in the presence of a metallic oxide catalyst on a carrier. The process operates at elevated temperatures, producing 2,6-dichlorobenzonitrile with high yield. Purification involves filtration and recrystallization to remove catalyst residues and heavy metals. This method is scalable and widely used industrially due to its efficiency and cost-effectiveness.

Comparative Data Table of Preparation Methods

Research Findings and Notes

The chlorination step under light catalysis and phosphorus pentachloride is crucial for selective substitution at the benzylic position, facilitating subsequent cyanation.

Use of aprotic amides as solvents in cyanation reactions improves solubility of reactants and enhances reaction rates, but solvent recovery and toxicity are concerns.

Ammoxidation is preferred industrially due to continuous operation capability and high yield; however, corrosion of equipment and catalyst contamination require advanced purification techniques.

Purification often involves recrystallization and activated carbon decolorizing to achieve high purity suitable for agrochemical applications.

Safety considerations are paramount due to the use of toxic reagents like chlorine gas and sodium cyanide, necessitating controlled reaction conditions and proper waste management.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-3-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Reduction Reactions: The nitrile group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the stability of the trifluoromethyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used under controlled temperature and pressure.

Oxidation: Strong oxidizing agents like potassium permanganate can be used, although care must be taken due to the potential for over-oxidation.

Major Products

Substitution: Products will vary depending on the substituent introduced, such as methoxy or tert-butyl groups.

Reduction: The major product is 2,6-Dichloro-3-(trifluoromethyl)benzylamine.

Oxidation: Potential products include carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, 2,6-Dichloro-3-(trifluoromethyl)benzonitrile serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in reactions that lead to more complex molecules.

Applications in Organic Synthesis

- Intermediate for Pharmaceuticals : It is utilized in the synthesis of pharmaceutical compounds due to its ability to modify biological activity through structural changes.

- Building Block for Agrochemicals : The compound is also employed as a precursor in the development of herbicides and pesticides.

Biology

The biological applications of this compound are significant, particularly in pharmacology and biochemistry.

Biological Activities

- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various bacteria and fungi. For instance, studies have shown its efficacy against Escherichia coli and Staphylococcus aureus .

- Anticancer Potential : Preliminary investigations suggest that it may induce apoptosis in cancer cells by activating caspase pathways .

Medicine

In medicinal chemistry, this compound is being explored for its potential therapeutic applications.

Agriculture

The compound has promising applications in agriculture as a herbicide.

Herbicidal Activity

- Selective Weed Control : It has been reported to effectively control various weed species when used in formulations with other herbicides . The compound's ability to selectively target weeds without harming crops makes it valuable for sustainable agriculture.

Antimicrobial Efficacy Study

A study demonstrated that this compound effectively inhibited the growth of pathogenic bacteria. This suggests its potential utility in developing new antimicrobial agents .

Cancer Cell Line Research

In vitro studies on human cancer cell lines revealed that the compound could induce cell death through specific biochemical pathways. This opens avenues for further research into its use as an anticancer agent .

Mechanism of Action

The mechanism of action of 2,6-Dichloro-3-(trifluoromethyl)benzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets.

Comparison with Similar Compounds

Positional Isomer: 2,6-Dichloro-4-(trifluoromethyl)benzonitrile Derivatives

A closely related compound, 4-{3-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2,2-difluoro-1-hydroxy-3-oxopropyl}-2-(1H-1,2,4-triazol-1-yl)benzonitrile , shares the dichloro and trifluoromethyl substituents but differs in the position of the -CF₃ group (position 4 instead of 3). This positional isomerism significantly impacts biological activity. For example, the compound in was developed for crop protection, where the trifluoromethyl group at position 4 enhances binding to fungal cytochrome P450 enzymes compared to the 3-substituted variant .

Functional Group Variation: 2,6-Dichloro-3-(trifluoromethoxy)benzonitrile

Replacing the -CF₃ group with a trifluoromethoxy (-OCF₃) group yields 2,6-Dichloro-3-(trifluoromethoxy)benzonitrile . While both -CF₃ and -OCF₃ are electron-withdrawing, the latter introduces greater steric bulk and polarity. reports a 19F NMR yield of 61% for this compound, suggesting lower synthetic efficiency compared to methods for the target compound. The -OCF₃ group may reduce lipophilicity, limiting its utility in hydrophobic environments like cell membranes .

Amino-Substituted Analog: 4-Amino-2-(trifluoromethyl)benzonitrile

4-Amino-2-(trifluoromethyl)benzonitrile, an impurity in pharmaceuticals like bicalutamide, replaces chlorine atoms with an amino (-NH₂) group. The -NH₂ group increases solubility and reactivity but reduces stability, necessitating strict control (≤0.1% impurity) in drug formulations . This contrasts with the agrochemical applications of the target compound, where stability under harsh field conditions is prioritized.

Bromo-Substituted Analog: 2,6-Bis(2,2,2-trifluoroethoxy)-3-bromobenzonitrile

This compound (CAS: 175204-13-4) features bromine at position 3 and trifluoroethoxy (-OCH₂CF₃) groups at positions 2 and 5. The bromine atom enables further functionalization via cross-coupling reactions, while the trifluoroethoxy groups enhance lipophilicity.

Heterocyclic Derivative: 3-((2,6-Dichloropyrimidin-4-yl)methyl)benzonitrile

Incorporating a dichloropyrimidinylmethyl group (CAS: 927679-36-5) introduces heterocyclic complexity. The pyrimidine ring is a common pharmacophore in agrochemicals, offering diverse modes of action. However, the increased molecular weight (264.11 g/mol) and steric hindrance may reduce penetration into target organisms compared to the simpler aromatic structure of the target compound .

Comparative Data Table

Key Findings and Implications

- Positional Isomerism : The -CF₃ group at position 3 in the target compound optimizes electron-withdrawing effects for agrochemical stability, while position 4 analogs () favor biological targeting .

- Functional Group Effects : -OCF₃ () and -OCH₂CF₃ () substituents alter lipophilicity and synthetic accessibility, impacting application scope.

- Regulatory Considerations: Amino-substituted analogs () require stringent purity controls in pharmaceuticals, unlike agrochemicals where functional performance dominates .

Biological Activity

2,6-Dichloro-3-(trifluoromethyl)benzonitrile (CAS No. 1092461-02-3) is a chemical compound notable for its diverse applications in medicinal chemistry and agrochemicals. Its unique trifluoromethyl group and chlorinated structure contribute to its biological activity, making it a subject of interest in various pharmacological studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H3Cl2F3N, with a molecular weight of approximately 239.02 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, while the dichlorinated benzene ring can influence the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activities. The specific biological activities of this compound include:

- Antimicrobial Activity : Studies have shown that similar compounds with trifluoromethyl groups can inhibit bacterial growth. The mechanism often involves disruption of cellular membranes or interference with metabolic pathways.

- Antiviral Properties : The compound's structural analogs have been investigated for their ability to inhibit viral replication, particularly in RNA viruses, by targeting viral enzymes or host cell factors.

- Inhibition of Enzyme Activity : Research has demonstrated that halogenated benzonitriles can act as enzyme inhibitors, affecting pathways such as those involved in cancer progression.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antiviral | Reduced viral replication | |

| Enzyme Inhibition | Inhibition of specific enzymes |

Case Study: Antiviral Activity

A study focused on the antiviral potential of similar trifluoromethyl-containing compounds demonstrated significant inhibition against the influenza virus. The mechanism was linked to the compound's ability to interfere with viral RNA synthesis, suggesting potential therapeutic applications in antiviral drug development.

Case Study: Enzyme Inhibition

Another investigation explored the inhibitory effects of this compound on various kinases involved in cancer signaling pathways. The compound showed promising results in reducing cell proliferation in vitro, indicating its potential as a lead compound for anticancer drug development.

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its chemical structure. SAR studies indicate that:

- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.

- Chlorine Substituents : Affect electronic properties and can enhance binding affinity to biological targets.

These modifications can be crucial for optimizing the efficacy and selectivity of the compound in therapeutic applications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 2,6-Dichloro-3-(trifluoromethyl)benzonitrile?

- Methodological Answer : Light-mediated synthesis using halogenated precursors (e.g., 2,6-dichlorobenzonitrile) with trifluoromethylation reagents under optimized UV/visible light conditions can yield the target compound. For example, 19F NMR monitoring showed a 61% yield for a structurally similar trifluoromethoxy derivative . Alternative routes may involve coupling reactions, such as the use of 4-isothiocyanato-2-(trifluoromethyl)benzonitrile in drug intermediate synthesis .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer :

- 19F NMR : Critical for confirming trifluoromethyl group integration (e.g., δ = -58.75 ppm for analogous compounds) .

- HPLC : Use a Waters Spherisorb ODS-2 column (L1 phase) with retention time calibration against standards. For example, related benzonitriles exhibit retention times of ~3.0–6.5 minutes under specific mobile phase conditions .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation, referencing NIST databases for fragmentation patterns .

Q. How can researchers ensure the purity of this compound during synthesis?

- Methodological Answer : Implement HPLC with a detection limit of ≤0.1% for impurities. Use relative response factors (RRF) to quantify contaminants, as demonstrated for 4-amino-2-(trifluoromethyl)benzonitrile in pharmaceutical analysis . Column selection (e.g., C18 phases) and gradient elution protocols are critical for resolving structurally similar byproducts .

Advanced Research Questions

Q. What strategies resolve contradictions in impurity profiles identified through different chromatographic methods?

- Methodological Answer : Cross-validate using orthogonal methods (e.g., GC-MS vs. HPLC-UV) and adjust mobile phase composition (e.g., acetonitrile/water ratios) to improve peak resolution. For example, discrepancies in impurity limits (e.g., 0.1% thresholds) can be addressed by internal standardization, as shown in bicalutamide tablet analysis .

Q. How can reaction conditions be optimized to improve yields in halogenated benzonitrile synthesis?

- Methodological Answer :

- Light-Mediated Reactions : Optimize wavelength (e.g., 365 nm UV) and catalyst loading (e.g., Ru(bpy)₃²⁺) to enhance trifluoromethyl radical generation .

- Scale-Up Considerations : Monitor reaction progress via in-situ 19F NMR to address yield drops during scaling. Adjust solvent polarity (e.g., CDCl₃/CH₃CN mixtures) to stabilize intermediates .

Q. What mechanistic insights guide the selection of coupling partners for trifluoromethyl-substituted benzonitrile derivatives?

- Methodological Answer : Electronic effects of substituents (e.g., Cl, CF₃) influence reactivity in cross-coupling. For example, palladium-catalyzed couplings with 4-isothiocyanato-2-(trifluoromethyl)benzonitrile require electron-deficient aryl halides to favor nucleophilic aromatic substitution . Computational modeling (DFT) can predict regioselectivity in such reactions.

Q. How is this compound utilized as a synthetic intermediate in SARM development?

- Methodological Answer : It serves as a precursor for pyrrolidinone ring formation via nucleophilic addition. For example, coupling with hydroxylated intermediates generates metabolites detectable via LC-HRMS (e.g., m/z 279.0751 for deprotonated adducts) in doping control studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.